molecular formula C13H15NS B13341529 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline

Cat. No.: B13341529
M. Wt: 217.33 g/mol
InChI Key: DXSZFQPLOLKLFB-UHFFFAOYSA-N
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Description

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline is an organic compound with the molecular formula C15H19NS This compound is characterized by the presence of a thiophene ring and an aniline moiety, which are connected through a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline typically involves the reaction of 2-bromo-5-(thiophen-2-yl)aniline with isopropyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(Propan-2-YL)-5-(thiophen-2-YL)aniline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Propan-2-YL)-N-[1-(thiophen-2-YL)ethyl]aniline
  • 2-(Propan-2-YL)-N-[1-(thiophen-2-YL)propyl]aniline

Uniqueness

2-(Propan-2-YL)-5-(thiophen-2-YL)aniline is unique due to its specific structural features, such as the position of the thiophene ring and the propan-2-yl group

Properties

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-2-ylaniline

InChI

InChI=1S/C13H15NS/c1-9(2)11-6-5-10(8-12(11)14)13-4-3-7-15-13/h3-9H,14H2,1-2H3

InChI Key

DXSZFQPLOLKLFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C2=CC=CS2)N

Origin of Product

United States

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